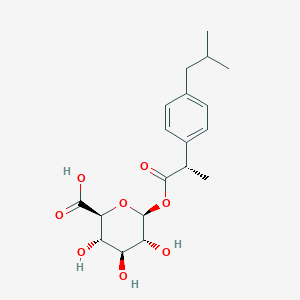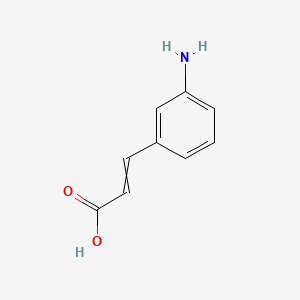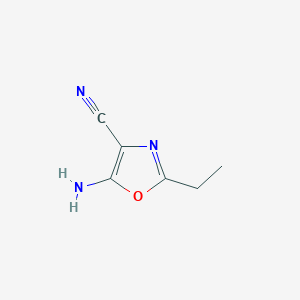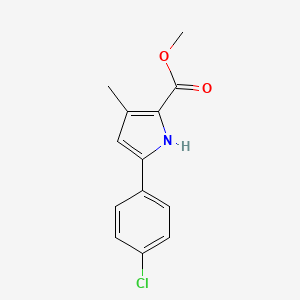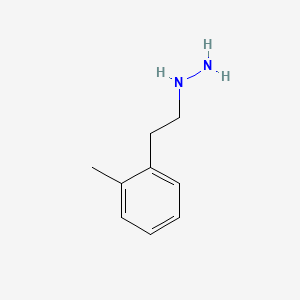
HYDRAZINE, (o-METHYLPHENETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, (o-methylphenethyl)- is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of the -NH-NH2 functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, (o-methylphenethyl)- typically involves the reaction of an appropriate aldehyde or ketone with hydrazine. For example, the reaction of o-methylphenethyl ketone with hydrazine hydrate under reflux conditions can yield the desired hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to the hydrazine compound .
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve the use of hydrazine hydrate as a starting material. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, (o-methylphenethyl)- can undergo various types of chemical reactions, including:
Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.
Reduction: Hydrazones can be reduced to hydrazines using reducing agents such as sodium borohydride.
Substitution: Hydrazines can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazine, (o-methylphenethyl)- include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
The major products formed from the reactions of hydrazine, (o-methylphenethyl)- depend on the specific reaction conditions. For example, oxidation reactions may yield azo compounds, while reduction reactions can produce the corresponding hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrazine, (o-methylphenethyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of hydrazine, (o-methylphenethyl)- involves its interaction with molecular targets and pathways in biological systems. Hydrazines can act as reducing agents and nucleophiles, participating in various biochemical reactions. They can form covalent bonds with proteins and nucleic acids, leading to alterations in cellular functions and signaling pathways . The specific molecular targets and pathways involved depend on the context of the application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but different applications.
Monomethylhydrazine (CH3NHNH2): A methyl-substituted hydrazine with applications in rocket propulsion.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): A dimethyl-substituted hydrazine used as a rocket fuel.
Uniqueness
Hydrazine, (o-methylphenethyl)- is unique due to the presence of the o-methylphenethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it distinct from other hydrazine derivatives .
Eigenschaften
CAS-Nummer |
21085-56-3 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI-Schlüssel |
IGHQGBMZCMOLBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
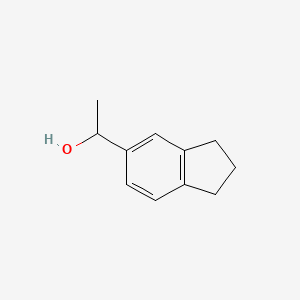
![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)


![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
